molecular formula C13H20ClN B1386438 6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 404576-48-3

6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1386438
CAS No.: 404576-48-3
M. Wt: 225.76 g/mol
InChI Key: QZZSWUSQXKKAEU-UHFFFAOYSA-N
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Description

6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds known for their diverse biological activities and are widely studied in medicinal chemistry . The compound features a tert-butyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring, enhancing its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst . The reaction conditions often include heating the mixture to around 100°C to facilitate the formation of the tetrahydroisoquinoline ring.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and as an analgesic.

    Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and exerting neuroprotective effects .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the tert-butyl group.

    6-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated derivative with different reactivity and biological activity.

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylate: A carboxylated derivative used in different synthetic applications.

Uniqueness: The presence of the tert-butyl group in 6-tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride enhances its stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets. This unique feature distinguishes it from other tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

6-tert-butyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-13(2,3)12-5-4-11-9-14-7-6-10(11)8-12;/h4-5,8,14H,6-7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZSWUSQXKKAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(CNCC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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